Cas no 1261651-70-0 (3,5'-Dichloro-2'-(difluoromethoxy)propiophenone)

3,5'-Dichloro-2'-(difluoromethoxy)propiophenone 化学的及び物理的性質
名前と識別子
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- 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone
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- インチ: 1S/C10H8Cl2F2O2/c11-4-3-8(15)7-5-6(12)1-2-9(7)16-10(13)14/h1-2,5,10H,3-4H2
- InChIKey: NPXKNMJTYGVGKV-UHFFFAOYSA-N
- SMILES: ClCCC(C1C=C(C=CC=1OC(F)F)Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 239
- トポロジー分子極性表面積: 26.3
- XLogP3: 3.7
3,5'-Dichloro-2'-(difluoromethoxy)propiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013000660-1g |
3,5'-Dichloro-2'-(difluoromethoxy)propiophenone |
1261651-70-0 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A013000660-250mg |
3,5'-Dichloro-2'-(difluoromethoxy)propiophenone |
1261651-70-0 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A013000660-500mg |
3,5'-Dichloro-2'-(difluoromethoxy)propiophenone |
1261651-70-0 | 97% | 500mg |
$815.00 | 2023-09-03 |
3,5'-Dichloro-2'-(difluoromethoxy)propiophenone 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
3,5'-Dichloro-2'-(difluoromethoxy)propiophenoneに関する追加情報
Introduction to 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone (CAS No. 1261651-70-0)
3,5'-Dichloro-2'-(difluoromethoxy)propiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 1261651-70-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the phenone class, characterized by its benzene ring substituted with a carbonyl group. The presence of multiple halogen atoms and an ether functional group imparts unique reactivity and potential applications in synthetic chemistry.
The molecular structure of 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone consists of a central benzene ring substituted at the 3 and 5 positions with chlorine atoms, and at the 2' position with a difluoromethoxy group. This arrangement creates a highly functionalized scaffold that is conducive to further chemical modifications. The chlorine atoms enhance electrophilic aromatic substitution reactions, while the difluoromethoxy group introduces both electron-withdrawing and electron-donating effects, influencing the overall reactivity of the molecule.
In recent years, this compound has been explored for its potential in the development of novel pharmaceutical agents. The halogenated phenones are particularly interesting due to their ability to serve as key intermediates in the synthesis of biologically active molecules. Specifically, 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone has been investigated for its role in constructing complex heterocyclic structures, which are prevalent in many drugs targeting various therapeutic areas.
One of the most compelling aspects of 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone is its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The presence of chlorine and difluoromethoxy groups makes this compound an excellent candidate for such transformations, facilitating the construction of more intricate molecular architectures.
Recent studies have demonstrated the application of 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of this compound, researchers have been able to develop derivatives with enhanced binding affinity to specific kinase targets. This has opened up new avenues for drug discovery and development.
The pharmaceutical industry has also shown interest in 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone for its potential as a building block in antiviral and antibacterial agents. The unique electronic properties conferred by the halogen substituents allow for selective interactions with biological targets, making it a valuable tool in medicinal chemistry. Additionally, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis, which is essential for industrial applications.
Agrochemical research has not been left behind in exploring the applications of 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone. Its structural features make it a promising candidate for developing novel pesticides and herbicides. These compounds are designed to protect crops from pests and diseases while minimizing environmental impact. The ability to fine-tune the properties of 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone through chemical modifications allows researchers to create tailored solutions for agricultural challenges.
The synthetic methodologies employed in handling 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone are also worth mentioning. Given its reactive nature, careful consideration must be given to reaction conditions to prevent unwanted side products. Techniques such as controlled temperature manipulation and inert atmosphere processing are often employed to ensure high yields and purity. These methods are critical in maintaining the integrity of the compound during synthetic transformations.
In conclusion,3,5'-Dichloro-2'-(difluoromethoxy)propiophenone (CAS No. 1261651-70-0) is a versatile and highly functionalized organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable it to serve as an important intermediate in synthetic chemistry, facilitating the development of novel biologically active molecules. As research continues to uncover new applications for this compound,3,5'-Dichloro-2'-(difluoromethoxy)propiophenone is poised to play an increasingly important role in addressing global challenges in medicine and agriculture.
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